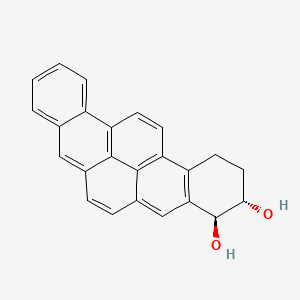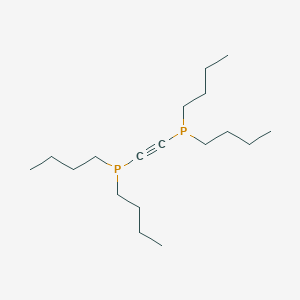![molecular formula C20H18O8 B14427940 [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid CAS No. 79339-08-5](/img/structure/B14427940.png)
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Applications De Recherche Scientifique
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzoyl and oxobutyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]acetic acid
- **2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]butanoic acid
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
79339-08-5 |
|---|---|
Formule moléculaire |
C20H18O8 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-[2-benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-10(21)15(18(24)11-5-3-2-4-6-11)16(17(19(25)26)20(27)28)13-8-7-12(22)9-14(13)23/h2-9,15-17,22-23H,1H3,(H,25,26)(H,27,28) |
Clé InChI |
PSLRGRWXDZPPQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(C1=C(C=C(C=C1)O)O)C(C(=O)O)C(=O)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




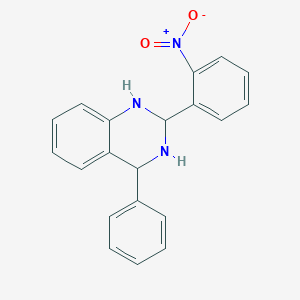
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
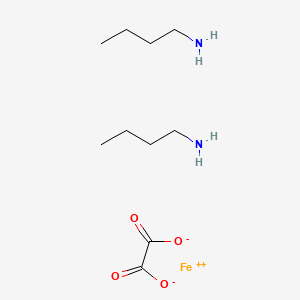
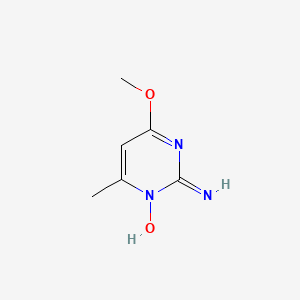
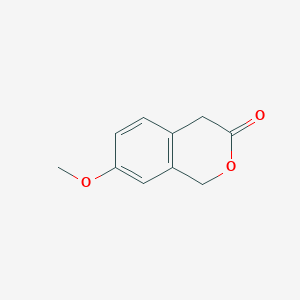
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
